molecular formula C16H18FNO2 B2661124 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 2097859-28-2

1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2661124
CAS No.: 2097859-28-2
M. Wt: 275.323
InChI Key: JDVILGIMUXKLQT-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-fluorophenoxy)ethanone (CAS 2097859-28-2) is an organic compound with the molecular formula C16H18FNO2 and a molecular weight of 275.32 g/mol . Its structure features a piperidine ring core substituted with a cyclopropylidene group and linked to a 2-fluorophenoxy ethanone moiety. Compounds with piperidine and fluorophenoxy components are of significant interest in medicinal chemistry research. For instance, structurally similar molecules containing piperidine groups have been investigated for their antileukemic activity against human cancer cell lines , while other derivatives with a 2-fluorophenoxy fragment have been studied for their anticonvulsant properties in biological models . The specific mechanism of action for this compound is not fully elucidated and is a subject for ongoing research. Researchers can utilize this compound as a building block or reference standard in various pharmacological and chemical studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-cyclopropylidenepiperidin-1-yl)-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c17-14-3-1-2-4-15(14)20-11-16(19)18-9-7-13(8-10-18)12-5-6-12/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVILGIMUXKLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a compound that has gained attention in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C24_{24}H25_{25}FN4_{4}O2_{2}
  • Molecular Weight : 420.48 g/mol
  • IUPAC Name : (1R,4R)-N-{2'-[(4-fluorophenyl)amino]-[4,4'-bipyridin]-2-yl}-4-methoxycyclohexane-1-carboxamide

The biological activity of this compound appears to be linked to its interaction with various biochemical pathways. It has been noted for its involvement in:

  • Serine/threonine-protein kinase regulation : This compound may influence neuronal proliferation, differentiation, and apoptosis through the stress-activated protein kinase/c-Jun N-terminal kinase (SAP/JNK) signaling pathway. This pathway is crucial for neuronal health and response to stressors .
  • Potential anti-inflammatory effects : The presence of fluorine in the structure may enhance the compound's ability to modulate inflammatory responses, although specific studies are needed to confirm this activity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Neuroprotective properties : Preliminary data suggest that this compound can protect neuronal cells from apoptosis induced by oxidative stress.
  • Inhibition of pro-inflammatory cytokines : The compound may reduce the production of pro-inflammatory cytokines in cultured cells, indicating potential therapeutic applications in neurodegenerative diseases.

In Vivo Studies

Case studies involving animal models have provided insights into the efficacy of this compound:

  • Rodent Models : In models of neurodegeneration, administration of the compound resulted in improved behavioral outcomes and reduced markers of inflammation in the brain .
  • Cholesterol Absorption : Related compounds have shown effectiveness in lowering cholesterol levels in animal models, suggesting a potential metabolic role for this compound .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionProtects against oxidative stress
Anti-inflammatoryReduces cytokine production
Cholesterol modulationLowers cholesterol levels

Scientific Research Applications

Pharmacological Applications

Antidepressant Effects
Preliminary studies indicate that 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-fluorophenoxy)ethanone may have antidepressant properties. Similar compounds have shown efficacy in modulating neurotransmitter systems, suggesting that this compound could influence mood regulation pathways. For example, research has demonstrated that related compounds can increase swimming time in forced swim tests and reduce immobility in tail suspension tests, indicating potential antidepressant-like effects.

Anti-inflammatory Properties
The structural features of the compound may allow it to interact with inflammatory pathways. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases.

Antitumor Activity
There is evidence to suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, related compounds have been shown to inhibit specific kinases involved in tumor progression, indicating a possible role in cancer therapy .

Case Studies

Several case studies illustrate the compound's potential applications:

  • Antidepressant Research : A study focusing on similar piperidine derivatives highlighted their ability to affect serotonin and norepinephrine levels in the brain, supporting the hypothesis that this compound may also influence these neurotransmitter systems.
  • Cancer Treatment : Research involving related compounds demonstrated significant antitumor activity against various cancer cell lines, with some derivatives showing IC50 values lower than established chemotherapeutic agents like sorafenib. This suggests that further exploration of this compound could reveal new therapeutic avenues for cancer treatment .

Comparison with Similar Compounds

Table 2: Cyclopropane-Containing Analogs

Compound Name Molecular Formula Key Features Biological Relevance
1-[2-(4-Fluorophenyl)cyclopropyl]ethanone C₁₁H₁₁FO Cyclopropane + fluorophenyl Intermediate in drug synthesis
Target Compound C₁₆H₁₇FNO₂ Cyclopropylidene-piperidine hybrid Potential enhanced binding affinity

Fluorinated Aryl Ethanones

Fluorination alters lipophilicity and metabolic stability:

  • 1-(2,4-Dihydroxy-5-propylphenyl)-2-(4-fluorophenyl)ethanone: Contains a fluorophenyl group and hydroxy substituents. The phenolic groups increase acidity (pKa ~8–10), whereas the target’s ether linkage (phenoxy) reduces hydrogen-bonding capacity .
  • 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone: An amino group enhances solubility but may reduce blood-brain barrier penetration compared to the target’s ether group .

Table 3: Fluorinated Aryl Ethanones

Compound Name Fluorine Position Functional Groups Key Applications
Target Compound 2-Fluorophenoxy Ether, cyclopropylidene Undisclosed (research use)
1-(2,4-Dihydroxy-5-propylphenyl)-2-(4-fluorophenyl)ethanone 4-Fluorophenyl Phenolic hydroxyls Antioxidant studies
UDO (Antiparasitic Agent) Pyridine, trifluoromethyl Pyridine derivative Chagas disease treatment

Research Findings and Implications

  • Synthetic Routes: The target compound may be synthesized via Friedel-Crafts acylation or nucleophilic substitution, analogous to methods used for 1-(2,4-dihydroxyphenyl)ethanone derivatives (boron trifluoride catalysis ).
  • Biological Activity: While direct data is lacking, structurally related compounds exhibit antiparasitic (), antitumor (), and antioxidant () activities. The target’s fluorophenoxy group may confer resistance to oxidative metabolism, extending half-life .
  • Spectroscopic Data: NMR studies of similar piperidine ethanones (e.g., HSQC in ) suggest distinct ¹H and ¹³C shifts for the cyclopropylidene moiety (~1.5–2.5 ppm for CH₂ groups) and fluorinated aryl rings (~115–125 ppm for ¹³C-F) .

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